tert-Butyl 2-benzamidooctanoate
Description
tert-Butyl 2-benzamidooctanoate is a synthetic ester derivative featuring a tert-butyl group, a benzamido moiety, and an octanoate backbone. The tert-butyl group enhances steric hindrance, improving stability against hydrolysis, while the benzamido group may influence biological interactions, such as binding to enzymes or receptors. The octanoate chain contributes to lipophilicity, affecting solubility and membrane permeability.
This compound shares structural motifs with other tert-butyl-containing molecules, such as antioxidants (e.g., 2(3)-tert-butyl-4-hydroxyanisole, BHA) and pyrrolidine derivatives (e.g., tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate) .
Properties
CAS No. |
832131-51-8 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-benzamidooctanoate |
InChI |
InChI=1S/C19H29NO3/c1-5-6-7-11-14-16(18(22)23-19(2,3)4)20-17(21)15-12-9-8-10-13-15/h8-10,12-13,16H,5-7,11,14H2,1-4H3,(H,20,21) |
InChI Key |
CYLSZVRZSXQWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl 2-benzamidooctanoate can be synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This reaction typically yields the desired compound in excellent quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method ensures efficient production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-benzamidooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents like EDCI and HOBt are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamido derivatives and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Tert-Butyl 2-benzamidooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the study of macromolecular complexes through NMR spectroscopy.
Medicine: It has potential anti-inflammatory properties and is evaluated for its activity in biological assays.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzamidooctanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase-2, leading to anti-inflammatory effects . The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Influence on Enzyme Interactions
tert-Butyl 2-benzamidooctanoate’s tert-butyl and benzamido groups differentiate it from other tert-butyl derivatives. For example:
- BHA (2(3)-tert-butyl-4-hydroxyanisole): A phenolic antioxidant, BHA induces hepatic glutathione S-transferase (GST) and epoxide hydratase activities in rodents, enhancing detoxification of mutagenic metabolites like benzo(a)pyrene oxides. Dietary BHA increases GST-specific activity by 5- to 10-fold in mice .
- Its tertiary amine and aromatic groups contrast with the benzamidooctanoate backbone, suggesting divergent solubility and reactivity profiles.
Physicochemical and Toxicological Properties
The table below compares key properties of this compound with structurally related compounds:
*Hypothesis based on structural similarity to BHA, which enhances GST activity .
Metabolic and Stability Profiles
- Metabolic Stability: The tert-butyl group in this compound likely slows esterase-mediated hydrolysis compared to methyl or ethyl esters. This contrasts with BHA, which undergoes rapid hepatic conjugation via GSTs .
- Reactivity: Unlike BHA, which directly interacts with electrophilic carcinogens, this compound’s benzamido group may engage in hydrogen bonding or π-π stacking, influencing target binding.
- Safety: While BHA demonstrates low acute toxicity, this compound’s extended alkyl chain and benzamido group could alter its toxicokinetics, necessitating further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
